UNC0321

Catalog No.
S548265
CAS No.
1238673-32-9
M.F
C27H45N7O3
M. Wt
515.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
UNC0321

CAS Number

1238673-32-9

Product Name

UNC0321

IUPAC Name

7-[2-[2-(dimethylamino)ethoxy]ethoxy]-6-methoxy-2-(4-methyl-1,4-diazepan-1-yl)-N-(1-methylpiperidin-4-yl)quinazolin-4-amine

Molecular Formula

C27H45N7O3

Molecular Weight

515.7 g/mol

InChI

InChI=1S/C27H45N7O3/c1-31(2)15-16-36-17-18-37-25-20-23-22(19-24(25)35-5)26(28-21-7-11-33(4)12-8-21)30-27(29-23)34-10-6-9-32(3)13-14-34/h19-21H,6-18H2,1-5H3,(H,28,29,30)

InChI Key

AULLUGALUBVBDD-UHFFFAOYSA-N

SMILES

CN1CCCN(CC1)C2=NC3=CC(=C(C=C3C(=N2)NC4CCN(CC4)C)OC)OCCOCCN(C)C

Solubility

Soluble in DMSO, not in water

Synonyms

UNC0321, UNC-0321, UNC 0321, CHEMBL1214066, CHEBI:785916, UNC0321 (trifluoroacetate salt), NCGC0018778901, KB81388

Canonical SMILES

CN1CCCN(CC1)C2=NC3=CC(=C(C=C3C(=N2)NC4CCN(CC4)C)OC)OCCOCCN(C)C

Description

The exact mass of the compound 7-(2-(2-(Dimethylamino)ethoxy)ethoxy)-6-methoxy-2-(4-methyl-1,4-diazepan-1-yl)-N-(1-methylpiperidin-4-yl)quinazolin-4-amine is 515.35839 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

UNC0321 is a small-molecule inhibitor specifically designed to target the histone lysine methyltransferases G9a and GLP (G9a-like protein). These enzymes are involved in the methylation of histone H3 at lysine 9, a modification that plays a crucial role in gene regulation and is often associated with various cancers. UNC0321 has been shown to exhibit remarkable potency, with a Morrison inhibition constant (K_i) of 63 pM, making it significantly more effective than its predecessors, UNC0224 and BIX01294, by factors of 40 and 250 respectively. Furthermore, it demonstrates over 1000-fold selectivity towards G9a and GLP compared to other methyltransferases, highlighting its potential as a valuable tool in epigenetic research and therapeutic applications .

The primary chemical reaction of UNC0321 involves the competitive inhibition of the methyltransferase activity of G9a and GLP. The compound binds to the active site of these enzymes, preventing the transfer of a methyl group from S-adenosylmethionine (SAM) to the ε-amino group of target lysine residues in histones and non-histone proteins. This inhibition alters the methylation status of key substrates, such as histone H3 at lysine 9, which can impact gene expression and cellular processes associated with cancer progression .

  • Formation of the Quinazoline Core: This is achieved through chlorination and subsequent nucleophilic substitution reactions.
  • Substitution Reactions: The introduction of various amines under microwave conditions allows for the generation of diverse analogs.
  • Optimization: The final compound is optimized for potency and selectivity through structure-activity relationship studies, ensuring it effectively targets G9a and GLP while minimizing off-target effects .

UNC0321 is primarily utilized in research settings to study the role of histone methylation in gene regulation and cancer biology. Its high selectivity for G9a and GLP makes it an excellent candidate for:

  • Investigating epigenetic modifications in cancer.
  • Developing therapeutic strategies aimed at reversing gene silencing caused by aberrant methylation.
  • Serving as a chemical probe in functional genomics studies to elucidate the biological pathways influenced by histone modifications .

Interaction studies involving UNC0321 have demonstrated its potent binding affinity for G9a and GLP. Techniques such as isothermal titration calorimetry (ITC) have been employed to quantify binding interactions, revealing that UNC0321 can effectively compete with substrate peptides for binding to these enzymes. Additionally, structural studies using X-ray crystallography have provided insights into the molecular interactions between UNC0321 and its target enzymes, further validating its mechanism of action .

Several compounds share structural similarities with UNC0321 but differ in their potency or selectivity. A comparison with notable analogs includes:

CompoundK_i (pM)SelectivityUnique Features
UNC0224~2500ModerateShorter side chain
BIX01294~15000LowFirst identified dual inhibitor
UNC063881HighImproved cell permeability

Unique Aspects:

  • UNC0321 stands out due to its exceptional potency (K_i = 63 pM) and high selectivity (>1000-fold) towards G9a and GLP over other targets.
  • Its design focuses on optimizing both biochemical activity and potential therapeutic utility, making it a significant advancement over earlier compounds like BIX01294 .

UNC0321 possesses the molecular formula C27H45N7O3 with a molecular weight of 515.69 grams per mole [2]. The compound is classified under Chemical Abstracts Service number 1238673-32-9 [2] [17]. The exact mass of UNC0321 has been determined to be 515.35838832 daltons through high-resolution mass spectrometry analysis [2].

The molecular composition reveals a complex nitrogen-rich structure containing seven nitrogen atoms, three oxygen atoms, and twenty-seven carbon atoms [2]. This substantial molecular framework contributes to the compound's specific binding properties and biological activity profile [25].

PropertyValue
Molecular FormulaC27H45N7O3 [2]
Molecular Weight515.69 g/mol [2]
Exact Mass515.35838832 Da [2]
CAS Number1238673-32-9 [2]

Quinazoline Scaffold Architecture

UNC0321 is constructed around a 2,4-diamino-6,7-dimethoxyquinazoline core scaffold, representing a sophisticated heterocyclic framework [25] [20]. The quinazoline ring system forms the central structural foundation, with specific substitution patterns that define its biological activity [25].

The complete International Union of Pure and Applied Chemistry name for UNC0321 is 7-[2-[2-(dimethylamino)ethoxy]ethoxy]-6-methoxy-2-(4-methyl-1,4-diazepan-1-yl)-N-(1-methylpiperidin-4-yl)quinazolin-4-amine [2] [6]. The canonical Simplified Molecular Input Line Entry System representation is CN1CCCN(CC1)C2=NC3=CC(=C(C=C3C(=N2)NC4CCN(CC4)C)OC)OCCOCCN(C)C [2].

The quinazoline scaffold architecture incorporates several key structural elements: a methoxy group at the 6-position, a complex ethoxyethyl-dimethylamino chain at the 7-position, a 4-methyl-1,4-diazepan-1-yl group at the 2-position, and a 1-methylpiperidin-4-yl amino group at the 4-position [25] [20]. This specific arrangement of functional groups creates the unique three-dimensional structure responsible for UNC0321's potent inhibitory activity [25].

Structure-Activity Relationship Analysis

The structure-activity relationship studies of UNC0321 demonstrate its position as the most potent inhibitor within the quinazoline series of protein lysine methyltransferase G9a inhibitors [25] [20]. The compound exhibits a Morrison inhibition constant of 63 picomolar, representing approximately 250-fold greater potency compared to the founding compound BIX01294 [25] [27].

Key structure-activity relationship findings reveal that the 7-ethoxyethyl-dimethylamino side chain of UNC0321 provides optimal interactions within the lysine binding channel of the target enzyme [25] [20]. The replacement of the 5-carbon chain found in earlier analogs with the ethoxyethyl configuration resulted in the most potent compound in the series [3] [25].

The 2-amino region modifications demonstrate that cyclic amino groups are well tolerated, with the 4-methyl-1,4-diazepan-1-yl group providing optimal activity [20]. At the 4-position, the N-(1-methylpiperidin-4-yl)amino group represents the preferred configuration, with the secondary amino hydrogen forming critical hydrogen bond interactions with the target protein [20] [25].

CompoundG9a Inhibition ConstantKey Structural Modification
BIX0129416 nM (Morrison Ki) [25]2,4-diamino-6,7-dimethoxyquinazoline core
UNC02242.6 nM (Morrison Ki) [25]7-dimethylaminopropoxy side chain
UNC032163 pM (Morrison Ki) [25]7-ethoxyethyl-dimethylamino chain

Structure-activity relationship exploration of the 7-aminoalkoxy region revealed that chain lengths of 2-5 carbons maintain high potency, while 6-carbon chains significantly reduce activity [20]. The basic nitrogen in the aminoalkoxy side chain proves essential for maintaining inhibitory potency, as compounds lacking this feature show 100-fold or greater potency losses [20].

Physicochemical Characteristics

UNC0321 exhibits a calculated partition coefficient (XLogP3-AA) of 2.9, indicating moderate lipophilicity suitable for biological activity [2] [7]. The compound contains one hydrogen bond donor and ten hydrogen bond acceptors, contributing to its binding affinity and selectivity profile [2] [7].

The topological polar surface area measures 78.46 square angstroms, falling within acceptable ranges for biological activity [7]. The compound possesses eleven rotatable bonds, providing conformational flexibility necessary for optimal protein binding [2] [16].

Solubility characteristics show that UNC0321 dissolves in dimethyl sulfoxide at concentrations greater than or equal to 31 milligrams per milliliter, equivalent to 60.11 millimolar [3] [4]. The compound appears as an off-white to light tan crystalline solid and requires storage at negative 20 degrees Celsius under light protection [3] [26].

PropertyValue
XLogP3-AA2.9 [2]
Hydrogen Bond Donors1 [2]
Hydrogen Bond Acceptors10 [2]
Rotatable Bonds11 [2]
Topological Polar Surface Area78.46 Ų [7]
DMSO Solubility≥ 31 mg/mL (60.11 mM) [3]

Conformational Analysis

The conformational analysis of UNC0321 reveals the importance of the flexible ethoxyethyl-dimethylamino side chain in achieving optimal binding geometry [25] [20]. Crystal structure studies demonstrate that this side chain occupies the lysine binding channel of the target enzyme, with the terminal dimethylamino group forming critical interactions with Tyrosine 1154 and Leucine 1086 residues [20].

The conformational flexibility afforded by the eleven rotatable bonds allows UNC0321 to adopt the precise three-dimensional shape required for tight binding [2] [20]. The quinazoline core maintains a planar configuration that fits within the histone peptide binding groove, while the 7-position side chain extends into the adjacent lysine binding pocket [20].

Conformational studies indicate that the ethoxyethyl linker provides optimal spatial positioning compared to longer alkyl chains or more rigid connections [20] [25]. The conformational preference places the basic nitrogen of the dimethylamino group at the ideal distance and orientation for electrostatic interactions within the enzyme active site [20].

Comparative Structural Features with Related Compounds

UNC0321 shares the foundational 2,4-diamino-6,7-dimethoxyquinazoline scaffold with related inhibitors but distinguishes itself through specific structural modifications [25] [20]. Compared to BIX01294, UNC0321 incorporates the 7-ethoxyethyl-dimethylamino side chain that enables access to the lysine binding channel, resulting in 250-fold improved potency [25] [27].

The structural progression from UNC0224 to UNC0321 demonstrates the impact of side chain optimization [25] [20]. While UNC0224 contains a 7-dimethylaminopropoxy chain, UNC0321's ethoxyethyl modification provides superior binding interactions and represents the pinnacle of potency within this chemical series [25].

In comparison to UNC0638, UNC0321 maintains superior biochemical potency but exhibits reduced cellular activity due to permeability limitations [18] [19]. UNC0638 incorporates structural modifications specifically designed to enhance cellular penetration while maintaining reasonable inhibitory activity [18].

Structural FeatureBIX01294UNC0224UNC0321UNC0638
7-Position ChainNoneDimethylaminopropoxyEthoxyethyl-dimethylaminoPyrrolidinylpropoxy
4-Position AminoBenzylpiperidinylMethylpiperidinylMethylpiperidinylCyclohexyl
G9a Morrison Ki16 nM [25]2.6 nM [25]63 pM [25]3.0 nM [18]
Cellular ActivityModerate [25]Poor [25]Poor [18]Excellent [18]

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.9

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

1

Exact Mass

515.35838832 g/mol

Monoisotopic Mass

515.35838832 g/mol

Heavy Atom Count

37

Appearance

White to off-white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

UNC0321

Dates

Modify: 2023-07-15
1: Liu F, Barsyte-Lovejoy D, Allali-Hassani A, He Y, Herold JM, Chen X, Yates CM, Frye SV, Brown PJ, Huang J, Vedadi M, Arrowsmith CH, Jin J. Optimization of cellular activity of G9a inhibitors 7-aminoalkoxy-quinazolines. J Med Chem. 2011 Sep 8;54(17):6139-50. doi: 10.1021/jm200903z. Epub 2011 Aug 5. PubMed PMID: 21780790; PubMed Central PMCID: PMC3171737.
2: Liu F, Chen X, Allali-Hassani A, Quinn AM, Wigle TJ, Wasney GA, Dong A, Senisterra G, Chau I, Siarheyeva A, Norris JL, Kireev DB, Jadhav A, Herold JM, Janzen WP, Arrowsmith CH, Frye SV, Brown PJ, Simeonov A, Vedadi M, Jin J. Protein lysine methyltransferase G9a inhibitors: design, synthesis, and structure activity relationships of 2,4-diamino-7-aminoalkoxy-quinazolines. J Med Chem. 2010 Aug 12;53(15):5844-57. doi: 10.1021/jm100478y. PubMed PMID: 20614940; PubMed Central PMCID: PMC2920043.

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